7-Chlorobicyclo[2.2.1]heptane-2,3-dione
Description
Contextualizing Bicyclo[2.2.1]heptane-2,3-dione Derivatives in Organic Chemistry
Bicyclo[2.2.1]heptane frameworks, commonly known as norbornane (B1196662) skeletons, are fundamental building blocks in organic synthesis. Their rigid, three-dimensional structure allows for a high degree of stereochemical control in chemical transformations. The introduction of a diketone functionality, as seen in bicyclo[2.2.1]heptane-2,3-dione and its derivatives, further enhances their synthetic utility.
These diketones are key intermediates in the synthesis of a wide range of organic compounds, including natural products and biologically active molecules. The adjacent carbonyl groups can participate in a variety of reactions, such as condensations, rearrangements, and cycloadditions, making them valuable precursors for more complex molecular architectures. The rigid bicyclic scaffold often imparts specific spatial arrangements to the functional groups, influencing the stereochemical outcome of reactions.
Historical Perspective on Halogenated Bicyclic Ketones
The synthesis and study of halogenated bicyclic ketones have a notable history in organic chemistry. Early investigations into these compounds were often driven by the desire to understand the effects of halogens on the reactivity and stereochemistry of bicyclic systems. The introduction of a halogen atom can significantly alter the electronic properties and steric environment of the molecule, leading to unique chemical behavior.
One of the established methods for the synthesis of halogenated bicyclic ketones involves the Diels-Alder reaction. This powerful cycloaddition reaction allows for the construction of the bicyclic framework with control over the placement of substituents. For instance, the reaction of a 2-halocycloalk-2-enone with a suitable diene can provide a direct route to angularly halogenated cis-fused bicyclic ketones. nih.gov This approach has been instrumental in accessing a variety of these complex structures. While specific historical details on the very first synthesis of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione are not extensively documented in readily available literature, the general strategies for creating such molecules have been a part of the synthetic organic chemist's toolkit for decades.
Structural Features and Nomenclature of this compound
The structure of this compound is characterized by a bicyclo[2.2.1]heptane core, which consists of a six-membered ring bridged by a single carbon atom. This arrangement results in a strained and rigid structure. The "2,3-dione" designation indicates the presence of two ketone functional groups on adjacent carbons. The "7-Chloro" prefix specifies that a chlorine atom is attached to the bridging carbon atom.
The nomenclature of bicyclic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "bicyclo[x.y.z]alkane" describes the number of carbon atoms in the three bridges connecting the two bridgehead carbons, with x, y, and z listed in decreasing order. For bicyclo[2.2.1]heptane, the bridges consist of two, two, and one carbon atom(s), respectively. The total number of carbon atoms in the bicyclic system determines the parent alkane name, which in this case is heptane. Numbering of the ring system begins at one bridgehead, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge, and finishes across the shortest bridge.
Below is a table summarizing the key properties of this compound. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| CAS Number | 89793-49-7 |
| Synonyms | 7-chloronorbornane-2,3-dione |
Structure
2D Structure
3D Structure
Properties
CAS No. |
824-25-9 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
7-chlorobicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2 |
InChI Key |
HQZZGUDAHNYWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C(=O)C2=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 7 Chlorobicyclo 2.2.1 Heptane 2,3 Dione
Reactivity of the Carbonyl Centers
The adjacent carbonyl groups at the C2 and C3 positions form an α-diketone moiety, which is the primary site for a range of chemical transformations. The electrophilicity of these carbons is enhanced by the inductive effect of the neighboring carbonyl group and the electron-withdrawing C7 chlorine atom.
Nucleophilic Addition Reactions
The carbonyl carbons of 7-chlorobicyclo[2.2.1]heptane-2,3-dione are susceptible to attack by nucleophiles. In such reactions, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The stereochemical outcome of this addition is largely dictated by the steric environment of the bicyclic system. Attack generally occurs from the less hindered exo face to avoid steric clash with the C5 and C6 methylene (B1212753) groups.
The general mechanism for nucleophilic addition involves the attack of a nucleophile (Nu⁻) on one of the carbonyl carbons, followed by protonation of the resulting alkoxide to yield a hydroxy ketone. The planarity of the carbonyl group is lost in the tetrahedral intermediate, and the stereochemistry of the final product is determined by the trajectory of the incoming nucleophile.
Enolization and Reactions of Enolates
The presence of α-protons at the C1 and C4 bridgehead positions would theoretically allow for enolate formation. However, the formation of an enolate with a double bond to a bridgehead carbon is highly unfavorable as it would violate Bredt's Rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are sufficiently large. This is due to the inability of the resulting C=C bond to achieve the necessary planarity within the strained bicyclic framework.
Consequently, enolization of this compound is not anticipated to occur at the bridgehead positions under standard conditions. Reactions that typically proceed through enolate intermediates, such as base-catalyzed alkylation or condensation reactions at these positions, are therefore not feasible for this molecule.
Reduction Pathways and Stereoselectivity of Ketone Reduction
The reduction of the carbonyl groups in bicyclic ketones is a well-studied transformation, often yielding stereoisomeric alcohols. The stereoselectivity of these reductions is highly dependent on the reducing agent employed and the steric and electronic properties of the substrate. Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used.
For bicyclic systems, the hydride can attack from either the exo (less hindered) or endo (more hindered) face.
Exo Attack: The nucleophilic hydride approaches from the top face of the molecule, away from the ethano bridge, leading to an endo-alcohol. This is often the kinetically favored pathway for sterically demanding reducing agents.
Endo Attack: The hydride approaches from underneath the carbonyl group, which is sterically more congested. This pathway leads to an exo-alcohol.
Studies on related bicyclic diketones have demonstrated that the choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting diols. nih.govrsc.org For instance, the reduction of bicyclo[2.2.2]octane-2,6-dione with Saccharomyces cerevisiae shows high stereoselectivity, yielding specific ketoalcohols. nih.gov Similarly, methods have been developed for the stereoselective reduction of 6-azabicyclo[3.2.1]octan-3-ones to either the corresponding 3α-ols or 3β-ols by selecting appropriate reagents. rsc.org In the case of this compound, reduction would first produce a keto-alcohol and then a diol, with four possible stereoisomers. The precise stereochemical outcome would depend on the relative rates of reduction of the two carbonyls and the directing influence of the C7-chloro group and the initially formed hydroxyl group.
| Substrate | Reducing Agent/Catalyst | Major Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane-2,6-dione | Saccharomyces cerevisiae | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one | Biocatalytic reduction provides high stereoselectivity for NADPH-dependent reductions. | nih.gov |
| 6-Substituted 6-azabicyclo[3.2.1]octan-3-one | Various (e.g., LiAlH₄, NaBH₄) | 6-Substituted 6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols | Reagent choice allows for selective formation of either the α- or β-alcohol. | rsc.org |
| Bicyclic β-alkoxy-α,β-unsaturated ketones | Birch Reduction (Na/NH₃) | Diastereoselective alkylated products | Stereoselectivity is influenced by the overall structure of the starting material. | nih.gov |
| Triketone precursors to Wieland–Miescher ketone | L-proline (organocatalyst) | Bicyclic diketones (e.g., Wieland–Miescher ketone) | Organocatalysts can promote highly stereoselective intramolecular aldol (B89426) reactions. | mdpi.com |
Reactions Involving the Bridgehead Chlorine Atom
The chlorine atom at the C7 bridgehead position exhibits reactivity that is characteristic of bridgehead halides in strained bicyclic systems.
Nucleophilic Substitution Reactions at C7
Nucleophilic substitution at a bridgehead carbon, such as C7 in the bicyclo[2.2.1]heptane system, is notoriously slow via traditional SN1 or SN2 mechanisms.
SN1 Mechanism: This pathway is highly disfavored because it would require the formation of a carbocation at the bridgehead. In the bicyclo[2.2.1]heptane system, the bridgehead carbon and its three adjacent carbons cannot achieve the planar geometry required to stabilize a carbocation. The resulting strained, non-planar carbocation is a high-energy intermediate, making the SN1 pathway energetically inaccessible. kyoto-u.ac.jpresearchgate.net
SN2 Mechanism: This mechanism is also inhibited due to the structure of the bicyclic frame. The requisite backside attack by a nucleophile is completely blocked by the bicyclic ring structure.
Despite these limitations, nucleophilic substitution at the C7 position can occur through alternative pathways. For example, reactions of anti-7-hydroxybicyclo[2.2.1]heptane derivatives with triphenylphosphine (B44618) and carbon tetrachloride have been shown to produce syn-7-chlorobicyclo[2.2.1]heptane, proceeding with a complete inversion of configuration. sci-hub.ru This suggests a mechanism that avoids a classic carbocation intermediate and steric hindrance to backside attack. Furthermore, radical-mediated pathways, such as the S(RN)1 (substitution, radical-nucleophilic, unimolecular) mechanism, are known to occur at bridgehead positions in other bicyclic systems, particularly when facilitated by an adjacent carbonyl group. researchgate.net
Cycloaddition Reactions and Pericyclic Processes
The bicyclo[2.2.1]heptane skeleton is a common motif in the study of pericyclic reactions, particularly Diels-Alder cycloadditions, due to its inherent strain and well-defined stereochemistry. The dione (B5365651) functionality in this compound can potentially act as a dienophile, or under certain conditions, a diene component.
Diels-Alder Cycloadditions
While specific studies on the Diels-Alder reactivity of this compound are not extensively documented in the literature, the behavior of the parent bicyclo[2.2.1]hept-5-ene-2,3-dione provides a strong basis for predicting its reactivity. The α-diketone can function as a dienophile, reacting with various dienes to form polycyclic adducts. The facial selectivity of such reactions is a key stereochemical aspect, often influenced by steric and electronic factors.
The presence of the 7-chloro substituent is expected to influence the dienophilic character of the dione. The electron-withdrawing nature of the chlorine atom can polarize the molecule, potentially enhancing its reactivity towards electron-rich dienes. eurochlor.org However, the steric bulk of the chlorine atom at the bridge position could also introduce significant steric hindrance, affecting the approach of the diene and influencing the endo/exo selectivity of the cycloaddition. mcmaster.ca
Table 1: Predicted Diels-Alder Reactions of this compound as a Dienophile This table is predictive and based on the reactivity of analogous compounds.
| Diene | Predicted Product | Expected Selectivity |
| Cyclopentadiene (B3395910) | Polycyclic adduct | Endo-selectivity may be disfavored due to steric hindrance from the 7-chloro group. |
| Furan | Oxabridged polycyclic adduct | Reaction may require forcing conditions; facial selectivity influenced by the chloro substituent. |
| Anthracene | Tricyclic adduct | Exo-selectivity is likely to be favored. |
Other Cycloaddition Modes
Beyond the Diels-Alder reaction, the dicarbonyl moiety of this compound opens the door to other cycloaddition pathways, particularly photochemical reactions. α-Diketones are known to undergo [2+2] photocycloaddition reactions with alkenes upon irradiation with UV light. acs.org This reaction proceeds through the excitation of the diketone to a triplet state, which then adds to the alkene in a stepwise manner.
The rigid structure of the bicyclo[2.2.1]heptane framework would likely lead to a high degree of stereoselectivity in such photocycloadditions. The regioselectivity would be dictated by the stability of the diradical intermediates formed during the reaction. The 7-chloro substituent could influence the photophysical properties of the dione and the stability of the radical intermediates, thereby affecting the efficiency and outcome of the cycloaddition.
Rearrangement Reactions and Skeletal Transformations
The strained bicyclic system of this compound, coupled with the presence of a halogen atom alpha to a carbonyl group, makes it a prime candidate for various rearrangement reactions. These transformations can lead to significant alterations of the carbon skeleton, providing access to novel and complex molecular architectures.
One of the most anticipated rearrangements for this compound is the Favorskii rearrangement. wikipedia.org This reaction is characteristic of α-haloketones and proceeds in the presence of a base to yield carboxylic acid derivatives, often with a contraction of the ring system. ddugu.ac.in For a cyclic α-haloketone like this compound, this would likely involve the formation of a bicyclo[2.1.1]hexane carboxylic acid derivative. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile. youtube.com
Table 2: Predicted Favorskii Rearrangement of this compound This table is predictive and based on the established mechanism of the Favorskii rearrangement.
| Base | Predicted Product |
| Sodium hydroxide | Bicyclo[2.1.1]hexane-2-carboxylic acid-3-one |
| Sodium methoxide | Methyl bicyclo[2.1.1]hexane-2-carboxylate-3-one |
| Ammonia | Bicyclo[2.1.1]hexane-2-carboxamide-3-one |
Other potential skeletal transformations could be initiated by the generation of carbocations within the bicyclic system, leading to Wagner-Meerwein type rearrangements. nih.gov Such processes are common in norbornyl systems and result in the migration of carbon-carbon bonds to relieve ring strain.
Mechanistic Studies of Key Transformations
Detailed mechanistic studies on this compound are scarce. However, the mechanisms of the fundamental reactions it is expected to undergo have been extensively studied in related systems.
The mechanism of the Diels-Alder reaction is generally understood to be a concerted, pericyclic process, though asynchronous and stepwise diradical or zwitterionic pathways can be operative, particularly with highly polarized reactants. scholaris.ca The stereochemical outcome (endo/exo selectivity) is governed by a combination of secondary orbital interactions and steric effects. cdnsciencepub.com For this compound, the steric influence of the 7-chloro group would likely play a dominant role in directing the stereochemistry of the cycloaddition. mcmaster.ca
The mechanism of the Favorskii rearrangement is more complex and can proceed through different pathways depending on the substrate and reaction conditions. wikipedia.org The generally accepted mechanism for α-haloketones with an enolizable proton involves the formation of a cyclopropanone intermediate. youtube.com In cases where enolization is not possible, a semi-benzilic acid type mechanism is proposed, involving nucleophilic attack at the carbonyl carbon followed by migration of the adjacent carbon and displacement of the halide. wikipedia.org Given the structure of this compound, the cyclopropanone pathway is the most plausible.
Stereochemical Aspects and Conformational Analysis of 7 Chlorobicyclo 2.2.1 Heptane 2,3 Dione
Exo/Endo Isomerism and Stereoisomeric Forms
The rigid bicyclo[2.2.1]heptane skeleton is a bridged ring system that gives rise to distinct stereoisomeric forms. Substituents on the methylene (B1212753) bridge (C7) are designated as syn or anti. The syn isomer has the substituent on the same side as the C2-C3 bond, while the anti isomer has it on the opposite side. In the case of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione, this results in two possible diastereomers: syn-7-Chlorobicyclo[2.2.1]heptane-2,3-dione chemspider.com and anti-7-Chlorobicyclo[2.2.1]heptane-2,3-dione. jst.go.jp
These diastereomers are distinct chemical compounds with different physical and spectroscopic properties. The spatial orientation of the chlorine atom relative to the dione (B5365651) functionality significantly impacts the molecule's electronic environment and steric profile.
Beyond the C7 position, isomerism in the bicyclo[2.2.1]heptane system is often described using exo and endo nomenclature for substituents on the ethylene (B1197577) bridges (C2, C3, C5, C6). For instance, in the related compound 2-chloronorbornane, the chlorine can be in the exo position (pointing away from the C7 bridge) or the endo position (pointing towards the C7 bridge). nist.govnist.gov While the focus here is on the C7-substituted dione, understanding the principles of exo/endo isomerism is fundamental to the stereochemistry of this entire class of bicyclic compounds. nist.gov
Chirality and Enantioselective Synthesis Implications
Chirality is a key consideration for molecules with stereogenic centers. The parent compound, 7-chlorobicyclo[2.2.1]heptane, is considered achiral as it possesses a plane of symmetry. reddit.com Similarly, the unsubstituted bicyclo[2.2.1]heptane-2,3-dione is an achiral, or meso, compound. ncats.io
For this compound, despite the presence of multiple stereocenters (C1 and C4), both the syn and anti diastereomers are achiral meso compounds. This is due to a Cₛ plane of symmetry that passes through the C7 carbon and the chlorine atom, bisecting the C2-C3 and C5-C6 bonds.
Because the target molecules are achiral, enantioselective synthesis—a method used to produce a single enantiomer of a chiral compound—is not a relevant consideration. rsc.org Instead, the primary synthetic challenge lies in diastereoselective synthesis: controlling the reaction to produce predominantly one diastereomer (syn or anti) over the other. The synthesis of related bicyclic systems, such as 7-oxabicyclo[2.2.1]heptane derivatives, often relies on Diels-Alder reactions, where stereoselectivity is a critical factor in determining the final product structure. researchgate.net The principles from these syntheses would be applicable in designing a route that favors either the syn or anti isomer of this compound. acs.orgresearchgate.net
Conformational Preferences and Ring Strain
The bicyclo[2.2.1]heptane framework is notable for its inherent ring strain, a consequence of its rigid, bridged structure which enforces eclipsed conformations and deviates from ideal bond angles. oregonstate.edu This strain energy influences the molecule's stability and reactivity.
Influence of the C7-Chloro Substituent on Molecular Geometry and Reactivity
The position of the C7-chloro substituent (syn or anti) has a profound effect on the molecular geometry and electronic properties of this compound. The electronegative chlorine atom exerts a significant inductive effect, withdrawing electron density from the bicyclic framework. This is evident in the substantial dipole moment of 2.05 D measured for the parent 7-chlorobicyclo[2.2.1]heptane. stenutz.eu
This electronic perturbation influences the reactivity of the dione's carbonyl groups. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the carbonyl carbons, potentially affecting their susceptibility to nucleophilic attack. The stereochemical placement of the chlorine atom also dictates its steric interactions with other parts of the molecule and its influence on the approach of reagents. Studies on the conversion of 7-hydroxybicyclo[2.2.1]heptane to 7-chlorobicyclo[2.2.1]heptane have shown that the stereochemical outcome is highly dependent on the configuration of the starting alcohol, underscoring the importance of the C7-substituent's orientation. sci-hub.ru The presence and position of chlorine atoms are known to significantly influence the properties of various chlorinated bicyclo[2.2.1]heptane derivatives. arkat-usa.org
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Chlorobicyclo 2.2.1 Heptane 2,3 Dione Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of bicyclo[2.2.1]heptane derivatives. The fixed, cage-like structure results in well-defined spatial relationships between protons, which can be probed through chemical shifts and coupling constants.
The ¹H NMR spectrum of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione is expected to exhibit complex but interpretable patterns. The chemical shifts are influenced by the anisotropic effects of the carbonyl groups and the electronegativity of the chlorine atom.
Bridgehead Protons (H1, H4): These protons are adjacent to the carbonyl groups and are expected to be deshielded, appearing in the range of 3.0-3.5 ppm.
Methylene (B1212753) Bridge Protons (H5, H6): The protons on the ethylene (B1197577) bridge (C5 and C6) would present as complex multiplets. The exo protons typically resonate at a slightly different chemical shift than the endo protons. These are expected in the 1.8-2.5 ppm region.
C7 Proton (H7): The proton on the carbon bearing the chlorine atom (C7) would be significantly deshielded by the electronegative halogen. Its chemical shift would be highly dependent on its stereochemistry. An anti-H7 (pointing away from the dione) would likely appear around 4.0-4.5 ppm, while a syn-H7 would be further deshielded by the magnetic anisotropy of the nearby carbonyl groups.
Coupling patterns in this rigid system are particularly informative. In addition to the typical geminal (²J) and vicinal (³J) couplings, long-range couplings (⁴J), such as the characteristic "W-coupling" between exo-protons, are often observed and aid in stereochemical assignments. The magnitude of vicinal coupling constants (³J), governed by the Karplus relationship, can help determine the dihedral angles between adjacent protons. libretexts.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |
|---|---|---|---|
| H1, H4 (Bridgehead) | 3.0 - 3.5 | m | ³J with H5, H6; ⁴J with H7 |
| H5, H6 (endo/exo) | 1.8 - 2.5 | m | ²J (geminal); ³J with H1, H4 |
| H7 (anti) | 4.0 - 4.5 | t or dd | ³J with H5, H6; ⁴J with H1, H4 |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of functional groups.
Carbonyl Carbons (C2, C3): The vicinal diketone carbons are highly deshielded and are expected to resonate significantly downfield, typically in the range of 190-205 ppm. jofamericanscience.org
C7 Carbon: The carbon directly attached to the chlorine atom will experience a strong deshielding effect, with an expected chemical shift in the 60-70 ppm range.
Bridgehead Carbons (C1, C4): These carbons, being adjacent to the carbonyls, will also be deshielded, likely appearing around 50-60 ppm.
Methylene Bridge Carbons (C5, C6): These carbons are the most shielded in the structure, with expected resonances in the 25-35 ppm region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2, C3 (Carbonyl) | 190 - 205 |
| C7 (C-Cl) | 60 - 70 |
| C1, C4 (Bridgehead) | 50 - 60 |
| C5, C6 (Methylene) | 25 - 35 |
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals and for confirming the compound's stereochemistry. harvard.edulibretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Cross-peaks would be observed between H1/H4 and the protons on C5/C6, and between the geminal protons on C5 and C6, allowing for the mapping of the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon signal (C1, C4, C5, C6, C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons. For instance, correlations from the bridgehead protons (H1, H4) to the carbonyl carbons (C2, C3) would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial stereochemical information. A key application would be determining the orientation of the C7 chlorine atom. For an anti-chloro isomer, NOE cross-peaks would be expected between H7 and the endo-protons at C5 and C6. Conversely, a syn-chloro isomer would show NOEs between H7 and the bridgehead protons (H1, H4).
Infrared (IR) and Raman Spectroscopy for Carbonyl and Halogen Vibrational Modes
Vibrational spectroscopy provides direct evidence for the presence of key functional groups. For this compound (C₇H₇ClO₂), a non-linear molecule, a total of 3N-6 = 3(17)-6 = 45 fundamental vibrational modes are expected. libretexts.org
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum would be the strong absorption band(s) from the C=O stretching vibrations of the diketone. In α-diketones, the two carbonyl groups can vibrate both in-phase (symmetric stretch) and out-of-phase (asymmetric stretch). This coupling often results in two distinct C=O absorption bands, typically observed in the 1710-1760 cm⁻¹ region. The strained bicyclic system can shift these frequencies to higher wavenumbers compared to acyclic diketones.
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected to produce a moderate to strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.
C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the CH and CH₂ groups will be observed just below 3000 cm⁻¹. C-H bending (scissoring, rocking) modes will appear in the 1300-1475 cm⁻¹ range.
Raman spectroscopy would provide complementary data. While the C=O stretches are strong in the IR, they are also typically observable in the Raman spectrum. The C-Cl stretch is also generally Raman active.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch (asymmetric & symmetric) | 1710 - 1760 | Strong, possibly two bands |
| C-H Bend | 1300 - 1475 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₇ClO₂, corresponding to a monoisotopic mass of 158.01 Da. nih.gov
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will appear as a characteristic doublet, with the M⁺ peak at m/z 158 and an (M+2)⁺ peak at m/z 160, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Key Fragmentation Pathways: The rigid and functionalized structure suggests several predictable fragmentation pathways:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones. libretexts.orgmiamioh.edu Loss of a carbonyl group as carbon monoxide (CO, 28 Da) from the molecular ion would lead to a fragment ion at m/z 130/132. Subsequent loss of the second CO would yield a fragment at m/z 102/104.
Loss of Chlorine: Cleavage of the C-Cl bond can occur, resulting in the loss of a chlorine radical (Cl•, 35/37 Da) to give a fragment ion at m/z 123.
Retro-Diels-Alder Reaction: This is a characteristic fragmentation pathway for the bicyclo[2.2.1]heptane system. The molecule could cleave to yield ions corresponding to cyclopentadiene (B3395910) (m/z 66) and chlorinated glyoxal (B1671930) (C₂HClO₂, m/z 92/94), or their respective radical cations.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 158 | [M]⁺ | - |
| 130 | [M - CO]⁺ | CO |
| 123 | [M - Cl]⁺ | Cl• |
| 95 | [M - Cl - CO]⁺ | Cl•, CO |
| 67 | [M - Cl - 2CO]⁺ | Cl•, 2CO |
| 66 | [C₅H₆]⁺ | C₂HClO₂ |
X-ray Crystallography for Solid-State Structural Determination
While solution-state techniques like NMR provide invaluable data on connectivity and stereochemistry, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecule's three-dimensional structure in the solid state.
For a derivative of this compound, an X-ray diffraction study would precisely measure all bond lengths, bond angles, and torsion angles. This would irrefutably establish the stereochemistry at C1, C4, and C7, confirming the syn or anti configuration of the chlorine atom relative to the dione (B5365651) functionality.
Based on studies of related bicyclic diketones, the O=C2-C3=O fragment is expected to be nearly planar. The analysis would also reveal the exact conformation of the bicyclic system, which typically adopts a strained boat-like arrangement for the six-membered ring. Furthermore, crystallographic data provides insights into the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal packing in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the assignment of the absolute configuration of chiral molecules such as derivatives of this compound. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light, providing unique spectral signatures that are exquisitely sensitive to the three-dimensional arrangement of atoms.
For bicyclo[2.2.1]heptane-2,3-dione systems, the α-diketone moiety acts as the primary chromophore. Crystallographic studies have established that this chromophore is essentially planar within the rigid bicyclic framework. The electronic transitions of this chromophore give rise to distinct Cotton effects in the CD and ORD spectra, the signs of which can be directly correlated to the absolute stereochemistry of the molecule.
The chiroptical properties of α-diketones have been a subject of considerable study. In particular, bicyclic α-diketones display electronic transitions corresponding to n→π* transitions, which are observed at approximately 290 nm and 480 nm. The sign of the Cotton effect associated with the long-wavelength n→π* transition is of particular diagnostic value for stereochemical assignments.
A crucial finding for the bicyclo[2.2.1]heptane-2,3-dione framework is that the sign of the long-wavelength Cotton effect is governed by the octant rule, but with signs that are opposite to those established for monoketones. The octant rule is an empirical method that divides the space around the chromophore into eight regions, or octants. The contribution of a substituent to the Cotton effect depends on the octant it occupies. For these bicyclic diketones, a substituent in a positive octant will lead to a negative Cotton effect, and vice versa.
To illustrate the application of these principles, consider the hypothetical CD data for two enantiomers of a generic 7-substituted bicyclo[2.2.1]heptane-2,3-dione presented in the table below. The signs of the Cotton effects are directly opposite for the two enantiomers, a hallmark of chiroptical spectroscopy.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect Sign |
| (+)-Enantiomer | ~480 | Positive | Positive |
| (+)-Enantiomer | ~290 | Negative | Negative |
| (-)-Enantiomer | ~480 | Negative | Negative |
| (-)-Enantiomer | ~290 | Positive | Positive |
This is a hypothetical data table for illustrative purposes based on the known chiroptical properties of related compounds.
The absolute configuration of a specific enantiomer of this compound could be definitively assigned by comparing its experimental CD spectrum to the predictions of the reversed octant rule or through quantum chemical calculations of the theoretical CD spectrum.
Theoretical and Computational Studies of 7 Chlorobicyclo 2.2.1 Heptane 2,3 Dione Systems
Transition State Modeling and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 7-Chlorobicyclo[2.2.1]heptane-2,3-dione, a notable reaction is the Favorskii rearrangement, which α-halo ketones undergo upon treatment with a base.
Transition state modeling for this reaction involves locating the saddle point on the potential energy surface that connects the reactant (the enolate of the ketone) to the cyclopropanone (B1606653) intermediate. This is achieved by various optimization algorithms that search for a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy barrier (activation energy) for the reaction can be calculated from the energy difference between the reactant and the transition state. Such studies can predict whether the reaction is kinetically feasible and can explore the stereochemical outcome by comparing the energy barriers of different diastereomeric pathways. For related bicyclic systems, ab initio calculations have been used to understand through-bond interactions that influence reaction pathways. researchgate.net
Conformational Energy Landscape and Energetic Strain Analysis
The bicyclo[2.2.1]heptane skeleton is notoriously rigid and strained. Unlike flexible cyclohexane (B81311) systems, it is locked into a boat-like conformation. The presence of substituents further influences the strain energy.
Table 2: Energetic Strain Analysis Components
| Strain Component | Description | Contribution in this compound |
|---|---|---|
| Angle Strain | Deviation from ideal bond angles (e.g., 109.5° for sp³, 120° for sp²). | High, due to the constrained bridgehead carbons and the geometry of the five- and six-membered rings. |
| Torsional Strain | Eclipsing interactions between bonds on adjacent atoms. | Significant, particularly along the C1-C6 and C4-C5 bonds. |
Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental reality.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO). By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard (e.g., tetramethylsilane). These predictions are invaluable for assigning complex spectra, confirming structures, and understanding how electronic effects influence the local magnetic environment of each nucleus.
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This involves computing the second derivatives of the energy with respect to atomic displacements. The predicted spectrum shows characteristic peaks, such as the C=O stretching frequencies for the dione (B5365651) group and C-Cl stretching modes, which can be directly compared with experimental FT-IR data.
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of excited states, allowing for the prediction of the absorption wavelength (λ_max). For this compound, the n → π* transitions associated with the carbonyl groups are of particular interest.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).
For this compound, MD simulations can be used to study its vibrational modes in detail and to explore its conformational flexibility, albeit limited. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze solvation effects and calculate properties like the radial distribution function to understand how solvent molecules arrange around the solute. These simulations provide a more realistic picture of the molecule's behavior under experimental conditions.
Applications of 7 Chlorobicyclo 2.2.1 Heptane 2,3 Dione in Organic Synthesis
As a Versatile Synthetic Intermediate
The inherent structural features of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione, namely the presence of a chlorine atom at the bridgehead position and two adjacent carbonyl groups, make it a highly valuable and reactive intermediate in organic synthesis. These functionalities provide multiple reaction sites, allowing for a diverse range of chemical modifications and elaborations.
Building Block for Complex Polycyclic Structures
The rigid bicyclic framework of this compound serves as an excellent starting point for the construction of more elaborate and sterically congested polycyclic systems. The dione (B5365651) functionality can undergo a variety of reactions, such as condensations, cycloadditions, and rearrangements, to build additional rings onto the core structure. For instance, the vicinal diketones can react with diamines to form heterocyclic structures, or they can be used as dienophiles in Diels-Alder reactions to construct larger carbocyclic frameworks. The presence of the chloro substituent at the 7-position can influence the stereochemical outcome of these reactions and can also be a handle for further functionalization.
| Reactant | Reaction Type | Resulting Structure |
| o-Phenylenediamine | Condensation | Quinoxaline derivative fused to the bicyclo[2.2.1]heptane core |
| Butadiene | Diels-Alder Cycloaddition | Tricyclic system with a new six-membered ring |
Precursor for Advanced Organic Materials
While specific research on this compound as a direct precursor for advanced organic materials is not extensively documented, the general class of bicyclo[2.2.1]heptane derivatives has been explored for such applications. The rigidity and defined stereochemistry of this scaffold can be exploited to create polymers and other materials with specific and predictable three-dimensional structures. The dione functionality in the target molecule could, in principle, be polymerized through reactions like aldol (B89426) condensation or be used to create cross-linked materials. The chloro group could also serve as a site for grafting onto polymer backbones.
Scaffold for Novel Chemical Transformations
The unique arrangement of functional groups in this compound makes it an ideal substrate for exploring and developing new synthetic methodologies. The strained bicyclic system can lead to unexpected and novel chemical transformations under various reaction conditions. For example, the proximity of the two carbonyl groups can facilitate unique intramolecular reactions, and the presence of the bridgehead chlorine atom can influence the reactivity of the entire molecule, potentially leading to skeletal rearrangements or ring-opening reactions under specific conditions.
| Reaction Condition | Transformation Type | Potential Outcome |
| Strong Base | Favorskii-type Rearrangement | Ring contraction to a bicyclo[2.1.1]hexane derivative |
| Photolysis | Norrish Type I or II Cleavage | Ring-opened products or intramolecular cyclization |
Role in the Synthesis of Mechanistically Interesting Compounds
The strained nature of the bicyclo[2.2.1]heptane skeleton and the presence of multiple reactive sites in this compound make it a valuable tool for probing reaction mechanisms. By studying the stereochemical and regiochemical outcomes of reactions involving this molecule, chemists can gain insights into the transition states and intermediates of various chemical processes. For instance, the stereochemistry of nucleophilic attack on the carbonyl groups can provide information about the steric and electronic effects of the bicyclic framework. Furthermore, the fate of the chlorine atom during reactions can shed light on the stability of carbocations or radicals at the bridgehead position, which are typically disfavored.
Future Research Directions and Unexplored Avenues in 7 Chlorobicyclo 2.2.1 Heptane 2,3 Dione Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The controlled synthesis of specific stereoisomers of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione is a fundamental challenge that needs to be addressed. While methods for creating functionalized bicyclo[2.2.1]heptane derivatives exist, such as sequential Diels-Alder reaction/rearrangement sequences, these have not been specifically optimized for the 7-chloro-2,3-dione target. nih.govacs.org Future research should focus on developing catalytic asymmetric methodologies to access enantiomerically pure forms of this compound.
Key research avenues include:
Chiral Lewis Acid Catalysis: Exploring enantioselective Diels-Alder reactions between a chlorinated cyclopentadiene (B3395910) precursor and a suitable dienophile could provide a direct route to the bicyclic core. nih.govacs.org The influence of the chlorine substituent on the stereochemical outcome of such reactions is a critical area for investigation.
Organocatalytic Approaches: Asymmetric organocatalysis has proven effective for synthesizing various bicyclic ketones. mdpi.com Designing organocatalysts that can control the stereochemistry of intramolecular cyclizations to form the 7-chlorobicyclo[2.2.1]heptane skeleton is a promising, yet unexplored, direction. acs.org
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic reduction or hydrolysis, could be employed to resolve racemic mixtures of this compound or its precursors, offering a green and highly selective alternative to traditional chemical methods.
A comparative table of potential stereoselective strategies is presented below.
| Methodology | Potential Catalyst/Reagent | Expected Outcome | Key Challenge |
| Asymmetric Diels-Alder | Chiral Lewis Acids (e.g., Cu(II)-Box, Sc(III)-PyBox) | Enantioenriched bicyclic precursors | Controlling facial selectivity in the presence of the C7-Cl substituent. |
| Organocatalytic Cyclization | Chiral amines (e.g., proline derivatives), Chiral Phosphoric Acids | Asymmetric formation of the bicyclic ring system | Design of a suitable acyclic precursor and catalyst that tolerates the chloro-substituent. mdpi.com |
| Kinetic Resolution | Lipases, Esterases, or Dehydrogenases | Separation of enantiomers from a racemic mixture | Identifying an enzyme with high activity and selectivity for the chlorinated substrate. |
Exploration of Underutilized Reactivity Modes
The α-diketone moiety in this compound is a hub of chemical reactivity, much of which remains untapped for this specific molecule. Its reactivity is analogous to the well-studied camphorquinone (B77051), which undergoes photochemical reactions to generate free radicals. acs.org However, the electronic and steric influence of the C7-chloro group could lead to novel transformations.
Future studies should investigate:
Photochemistry: The photochemical behavior of this compound warrants detailed investigation. Like camphorquinone, it is expected to absorb blue light to generate radical species, which could be harnessed for photoinitiated polymerization or unique organic transformations. wikipedia.org The effect of the chlorine atom on the excited-state properties and radical generation efficiency is unknown.
Ring-Opening Reactions: The strained bicyclic system is susceptible to ring-opening reactions. For instance, Swern oxidation of related pyrazine-fused bicyclo[2.2.1]heptene diols can lead to unexpected ring-opening. mdpi.comresearchgate.net Exploring similar reactions with the 7-chloro derivative could yield novel cyclopentane (B165970) or cyclohexane (B81311) structures with high functionality.
Diketone Transformations: Selective mono-functionalization of the diketone (e.g., mono-reduction, mono-amination) would provide valuable chiral building blocks. Diastereoselective transfer hydrogenation, which has been studied for other bicyclic ketones like camphor (B46023) and 2-norbornanone, could yield specific stereoisomers of the corresponding diol. nih.govmdpi.com
Advanced Materials Science Applications
The rigid bicyclo[2.2.1]heptane (norbornane) framework is a valuable component in polymer science, often incorporated via Ring-Opening Metathesis Polymerization (ROMP). mater-rep.comresearchgate.net Norbornene derivatives are highly reactive monomers due to their high ring strain. rsc.org this compound, after conversion to a polymerizable norbornene derivative, could serve as a unique monomer.
Promising research directions in materials science include:
Functional Polymers via ROMP: Converting one of the ketone groups into an alkene would render the molecule suitable for ROMP. The resulting polymer would feature a pendant chloro-α-keto functionality along the backbone, which could be used for post-polymerization modification or to impart specific properties such as increased thermal stability or flame retardancy. researchgate.netnih.gov
Photoinitiators for Polymer Composites: Camphorquinone is widely used as a photoinitiator for curing dental composites due to its high efficiency in generating free radicals under blue light and its biocompatibility. wikipedia.orglongchangchemical.com The 7-chloro derivative could function as a novel photoinitiator with potentially modified absorption properties, initiation efficiency, or solubility in resin monomers. nih.gov
Catalyst Design and Asymmetric Catalysis with Bicyclic Diketones
Chiral bicyclic structures are frequently used as ligands in asymmetric catalysis. The rigid framework allows for the creation of a well-defined chiral environment around a metal center. While much work has focused on ligands derived from camphor or other bicyclic systems, the potential of this compound remains unexplored.
Future research should focus on:
Synthesis of Chiral Ligands: The diketone can be converted into chiral diols, diamines, or other functional groups suitable for coordination with transition metals. The stereochemistry of these ligands can be precisely controlled through the stereoselective synthetic methods discussed in section 8.1.
Application in Asymmetric Reactions: These new chiral ligands could be screened in a variety of important asymmetric transformations, such as transfer hydrogenation, C-H activation, and conjugate additions. rsc.orgrsc.org The electronic effect of the chlorine atom could modulate the catalytic activity and selectivity of the resulting metal complexes.
| Potential Ligand Type | Synthetic Precursor | Target Catalytic Reaction | Potential Advantage |
| Chiral Diol | 7-Chlorobicyclo[2.2.1]heptane-2,3-diol | Lewis acid catalysis, borane (B79455) reductions | Modulated Lewis acidity/basicity due to C-Cl bond. |
| Chiral Diamine | 7-Chlorobicyclo[2.2.1]heptane-2,3-diamine | Transfer hydrogenation, Diels-Alder reactions | Rigid backbone for creating a defined chiral pocket. rsc.org |
| Chiral Phosphine | Functionalized 7-chlorobicyclo[2.2.1]heptane | Asymmetric hydrogenation, cross-coupling | Steric and electronic tuning via the chloro-substituent. |
Deepening Mechanistic Understanding through Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, reactivity, and electronic properties of molecules. researchgate.netrsc.org For this compound, computational studies could provide invaluable insights that would guide future experimental work.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations and the influence of the chlorine atom on the ring strain and geometry of the bicyclic system. researchgate.net
Electronic Structure and Reactivity: Calculating molecular orbital energies (HOMO/LUMO), charge distributions, and electrostatic potential maps to predict the most reactive sites for nucleophilic and electrophilic attack. acs.org This can help rationalize and predict the outcomes of reactions discussed in section 8.2.
Reaction Mechanisms: Modeling the transition states and reaction pathways for potential stereoselective syntheses and catalytic cycles. This can aid in the rational design of catalysts and the optimization of reaction conditions. nih.gov For example, DFT calculations could compare the energy barriers for different Diels-Alder approaches or predict the stereochemical outcome of organocatalyzed reactions.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for stereoselective synthesis, catalysis, and materials science.
Q & A
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., - HSQC, HMBC). Key spectral markers include coupling constants in NMR for bicyclic protons and carbonyl carbon shifts (~200-210 ppm in NMR) .
Q. What are the recommended spectroscopic techniques for purity assessment?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M-H]). Purity is quantified via HPLC-UV/ELSD with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water). Cross-validate with NMR integration of impurity signals .
Q. How does the chlorination at the 7-position affect the compound’s solubility and stability?
- Methodological Answer : Chlorination increases lipophilicity (logP ~1.8 predicted via Crippen method), reducing aqueous solubility. Stability studies (TGA/DSC) show decomposition above 150°C. Store under inert atmosphere at -20°C to prevent hydrolysis of the dione moiety .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential respiratory and dermal irritation. Emergency protocols include ethanol rinsing for skin contact and oxygen therapy for inhalation exposure. Toxicity data (LD50) should be referenced from analogous bicyclic diones .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for chlorinated bicyclic diones?
- Methodological Answer : Discrepancies in NMR shifts (e.g., carbonyl vs. bridgehead carbons) are addressed via DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). Compare experimental and computed values to identify stereochemical anomalies or solvent effects .
Q. What reaction mechanisms explain the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient dione acts as a dienophile in Diels-Alder reactions (e.g., with cyclopentadiene). Chlorine’s electron-withdrawing effect enhances reactivity. Kinetic studies (UV-Vis monitoring) and transition-state modeling (IRC calculations) validate concerted vs. stepwise pathways .
Q. How can enantiomeric purity be achieved and verified for chiral derivatives?
- Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Enantiopurity is confirmed by chiral HPLC (e.g., Chiralpak AD-H column) or vibrational circular dichroism (VCD) . Compare experimental VCD spectra with DFT-simulated spectra .
Q. What strategies mitigate side reactions during functionalization of the dione moiety?
Q. How do steric and electronic effects influence catalytic applications (e.g., organocatalysis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
